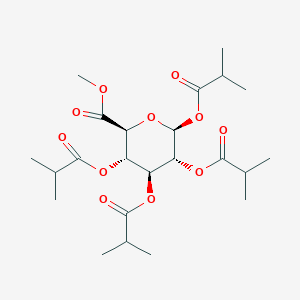

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-D-glucopyranuronate is a chemically synthesized derivative of glucopyranuronate. It's synthesized for various applications in chemical and biochemical research, demonstrating interesting structural and chemical properties due to its modified sugar backbone.

Synthesis Analysis

The synthesis of tetraesters of Methyl α-D-Glucopyranoside, including Methyl 1,2,3,4-tetra-o-isobutyryl-beta-D-glucopyranuronate, involves the reaction of methyl α-D-glucopyranoside with acyl chloride under controlled conditions. This process results in the formation of target glucose tetraesters, confirmed through 1H NMR and HRMS techniques, indicating successful synthesis and structural integrity of the compounds (Xie Hui et al., 2011).

Molecular Structure Analysis

Molecular structure analyses, including crystallographic studies, have provided detailed insights into the configuration and spatial arrangement of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-D-glucopyranuronate molecules. Crystal structure determinations reveal that these compounds often crystallize in specific space groups, with distinct crystal forms showing the geometric arrangement of molecules and the absence of other crystal forms upon recrystallization from various solvents (J. A. Hayes et al., 2016).

Scientific Research Applications

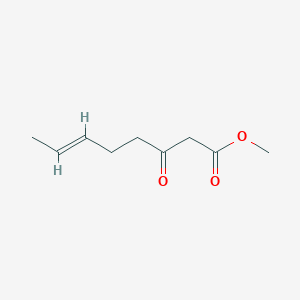

Metabolism and Toxicity of Related Compounds

A review on the metabolism and toxicity of 2-Methylpropene, a compound related in terms of chemical structure to isobutylene groups, discusses its metabolic fate and toxicity, emphasizing the importance of metabolic activation and detoxification processes in determining potential toxicity (Cornet & Rogiers, 1997)[https://consensus.app/papers/metabolism-toxicity-2methylpropene-isobutenea-review-cornet/b0413e30cdbd55e2ae44f893a2d63258/?utm_source=chatgpt].

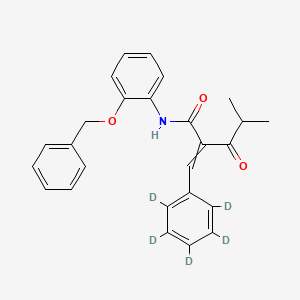

Therapeutic Applications of Tetrahydroisoquinolines

Tetrahydroisoquinolines, which share structural motifs with the query compound, have been explored for their therapeutic potential, including anti-cancer and neuroprotective properties (Singh & Shah, 2017)[https://consensus.app/papers/tetrahydroisoquinolines-therapeutics-patent-review-singh/e640d1ae379a51f680a73b776744598b/?utm_source=chatgpt]. This suggests potential research avenues for similar compounds in therapeutic applications.

Neuroprotective and Antidepressant-like Activity

Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound with partial structural similarity, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models, indicating a possible area of interest for similar compounds in neurodegenerative diseases or psychiatric conditions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018)[https://consensus.app/papers/1metiq-compound-present-mammalian-brain-displays-antkiewicz‐michaluk/db817e45a93b5af29aa123a54094ec9a/?utm_source=chatgpt].

Molecular Mechanisms and Clinical Applications

An extensive review of the literature on DNA methyltransferase inhibitors, which might share functional groups or reactivity with the query compound, highlights the role of methylation in gene expression and the potential for therapeutic applications in cancer treatment (Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt].

Biopolymer Modification and Applications

Studies on xylan derivatives, focusing on chemical modifications and resulting properties, could provide insights into the modification potential and application areas for structurally complex carbohydrates, including those related to the query compound (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)[https://consensus.app/papers/xylan-derivatives-application-minireview-results-petzoldwelcke/adae5bfc26eb510b890cc227b6eb54d3/?utm_source=chatgpt].

Future Directions

Mechanism of Action

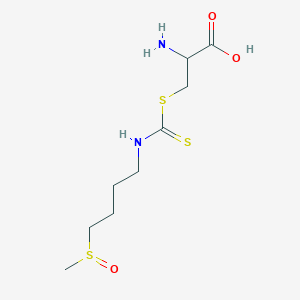

Target of Action

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is a glucuronide derivative . It primarily targets the production of prostaglandins and leukotrienes, which are key players in the inflammatory response .

Mode of Action

This compound interacts with its targets by inhibiting their production . This interaction results in a decrease in the inflammatory response, making it useful in the treatment of inflammatory diseases .

Biochemical Pathways

The compound affects the biochemical pathways involved in the production of prostaglandins and leukotrienes . The downstream effects of this include a reduction in inflammation and potential relief from symptoms of diseases such as rheumatoid arthritis and Crohn’s disease .

Result of Action

The primary result of the action of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is a reduction in inflammation due to its inhibitory effects on the production of prostaglandins and leukotrienes . Additionally, it has been shown to induce cell death in certain cancer cells, suggesting potential as an anticancer agent .

Action Environment

properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15-,16-,17+,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMOIPHVGPMCMF-RLAOKGOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

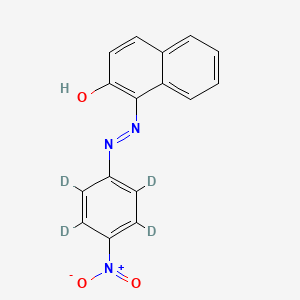

![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)

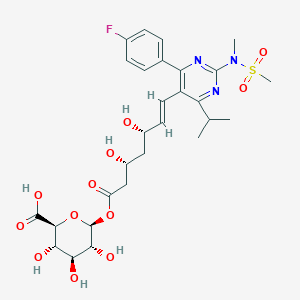

![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)

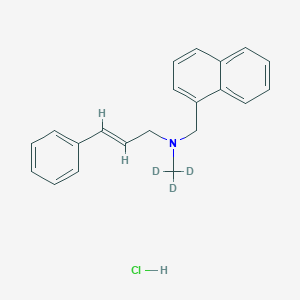

![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)